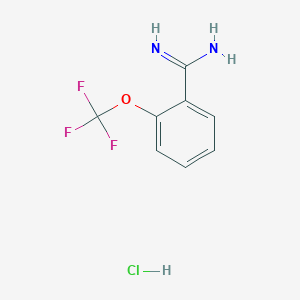

2-(Trifluoromethoxy)benzimidamide hydrochloride

Übersicht

Beschreibung

2-(Trifluoromethoxy)benzimidamide hydrochloride is a compound that is structurally related to various benzimidazole derivatives, which have been extensively studied due to their interesting chemical properties and potential biological activities. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics and applications.

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the cyclization of different precursors. For instance, the synthesis of 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles involves the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole . Similarly, 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazoles can be prepared through a one-pot reaction involving trifluoroacetic acid with o-phenylenediamines . These methods could potentially be adapted for the synthesis of 2-(Trifluoromethoxy)benzimidamide hydrochloride by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using techniques such as X-ray crystallography, NMR, FT-IR, and UV/vis spectroscopy . For example, the crystal structure of 2-chloromethyl-1H-benzimidazole hydrochloride was determined, revealing an infinite chain structure through intermolecular hydrogen bonding . These techniques could be employed to analyze the molecular structure of 2-(Trifluoromethoxy)benzimidamide hydrochloride to gain insights into its conformation and bonding interactions.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which can be utilized to modify their structure or to synthesize new compounds. The bromination of 2-difluoromethyl groups to form bromodifluoromethyl benzo-1,3-diazoles is an example of a chemical reaction that can be used to create new molecules for drug synthesis . The reactivity of the trifluoromethoxy group in 2-(Trifluoromethoxy)benzimidamide hydrochloride could be explored in similar reactions to expand its chemical utility.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, thermal stability, and dielectric properties, are crucial for their potential applications. Fluorinated polyimides derived from benzimidazole-related diamines exhibit excellent solubility, thermal stability, and low dielectric constants, making them suitable for microelectronic applications . The presence of the trifluoromethoxy group in 2-(Trifluoromethoxy)benzimidamide hydrochloride could impart similar properties, which would be valuable in various industrial and pharmaceutical contexts.

Wissenschaftliche Forschungsanwendungen

Nucleophilic Trifluoromethoxylation

The development of nucleophilic trifluoromethoxylation methods using 2-(Trifluoromethoxy)benzimidamide derivatives and related compounds has significant implications. For example, an isolable pyridinium trifluoromethoxide salt has been prepared for SN2 reactions to form trifluoromethyl ethers, showcasing a method for synthesizing trifluoromethoxylated aromatic compounds, which are challenging due to the instability of trifluoromethoxide anions and the potential for β-fluoride elimination (Duran-Camacho et al., 2021). Similarly, the trifluoromethoxylation of aliphatic substrates demonstrates a novel approach to forming aliphatic trifluoromethyl ethers, expanding the toolbox for introducing the trifluoromethoxy group into organic molecules (Marrec et al., 2010).

Synthesis of Heterocyclic Compounds

The role of trifluoromethoxylation in the synthesis of heterocyclic compounds is highlighted by the intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide, leading to the formation of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds. This method offers a fast and convenient route for synthesizing complex heterocycles, which are crucial in various chemical and pharmaceutical industries (Kazemi & Darehkordi, 2020).

Corrosion Inhibition

Benzimidazole derivatives, including those with trifluoromethoxy groups, have been studied for their potential as corrosion inhibitors. These compounds demonstrate the ability to prevent mild steel corrosion by adsorbing on the steel surface, forming insoluble complexes with ferrous species. The efficiency of these inhibitors increases with the number of benzimidazole segments in the molecules, providing insights into designing more effective corrosion inhibitors for industrial applications (Tang et al., 2013).

Fluorinated Hypoxia-Targeted Compounds

Fluorinated compounds, such as those derived from 2-(Trifluoromethoxy)benzimidamide, have been explored as non-invasive probes for measuring tumor hypoxia by 19F magnetic resonance spectroscopy (19F-MRS). These compounds can accumulate and bind in the hypoxic regions of tumors, offering a novel approach for cancer diagnosis and the assessment of tumor hypoxia (Papadopoulou et al., 2006).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

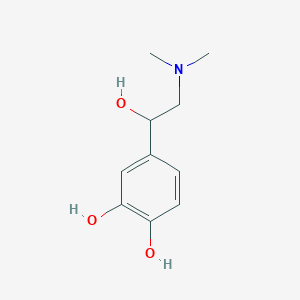

IUPAC Name |

2-(trifluoromethoxy)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWUEKKBEVKNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611623 | |

| Record name | 2-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethoxy)benzimidamide hydrochloride | |

CAS RN |

127979-76-4 | |

| Record name | Benzenecarboximidamide, 2-(trifluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127979-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)